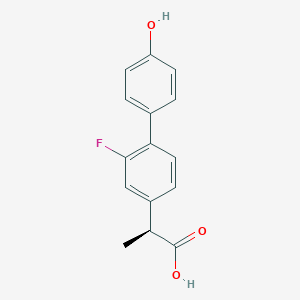

(S)-4'-Hydroxyflurbiprofen

Description

Properties

CAS No. |

124097-44-5 |

|---|---|

Molecular Formula |

C15H13FO3 |

Molecular Weight |

260.26 g/mol |

IUPAC Name |

(2S)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m0/s1 |

InChI Key |

GTSMMBJBNJDFRA-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Steps in the Synthesis:

-

- 3-Fluoro-4-bromophenylpropionic acid.

- Phenylboronic acid.

-

- Palladium-carbon (Pd/C) catalyst.

- Alkaline medium (e.g., potassium carbonate or sodium hydroxide).

- Water as the solvent.

-

- The reactants are mixed in the presence of Pd/C under alkaline conditions.

- The reaction is carried out at elevated temperatures to promote coupling.

- The product undergoes purification via crystallization to yield high-purity flurbiprofen derivatives.

Enzymatic Transformation via Cytochrome P450

(S)-4'-Hydroxyflurbiprofen is also produced as a metabolite of flurbiprofen through enzymatic hydroxylation mediated by cytochrome P450 enzymes, specifically CYP2C9.

Key Features of Enzymatic Hydroxylation:

-

- Physiological concentrations of flurbiprofen.

- Microsomal systems expressing CYP2C9.

Oxidative Metabolism Pathway

Flurbiprofen undergoes oxidation via the cytochrome P450 system to form this compound as a major metabolite. This pathway involves:

Biological Activity:

- The compound inhibits cyclooxygenase pathways selectively, showing significant activity against COX-1 at higher concentrations.

Preparation Table for Stock Solutions

For research applications, this compound can be prepared as stock solutions in various solvents based on its solubility properties:

| Concentration | DMF Volume (mL) | DMSO Volume (mL) | Ethanol Volume (mL) |

|---|---|---|---|

| 1 mM | 3.8417 | 19.2086 | 38.4172 |

| 5 mM | 0.7683 | 3.8417 | 7.6834 |

| 10 mM | 0.3842 | 1.9209 | 3.8417 |

Solubility Details:

- DMF: Up to 25 mg/mL.

- DMSO: Up to 10 mg/mL.

- Ethanol: Up to 25 mg/mL.

- PBS (pH 7.2): Limited solubility at 0.5 mg/mL.

Chemical Reactions Analysis

Types of Reactions: (S)-4’-Hydroxyflurbiprofen undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4’-ketoflurbiprofen.

Reduction: Formation of 4’-hydroxyflurbiprofen alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-4'-Hydroxyflurbiprofen is primarily studied for its anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, particularly COX-2, which reduces the production of prostaglandins—key mediators of inflammation and pain. The presence of the hydroxyl group at the 4' position enhances its binding affinity and selectivity for COX-2 compared to other NSAIDs.

Key Research Findings

- A study demonstrated that this compound significantly inhibits COX-2 activity, leading to reduced inflammation in animal models .

- Pharmacokinetic studies have shown that this compound has a favorable absorption profile, with rapid metabolism and elimination characteristics that make it suitable for therapeutic applications .

Biological Applications

Research indicates that this compound plays a role in various biological processes beyond its anti-inflammatory effects. It has been investigated for its potential in modulating cellular signaling pathways involved in pain and inflammation.

Case Study: Cellular Mechanisms

A study explored how this compound influences cellular processes by affecting the translocation of phospholipase A2 to the plasma membrane, thereby limiting the availability of arachidonic acid for prostaglandin synthesis . This mechanism suggests a dual role in both inhibiting inflammation and potentially reducing pain perception.

Analytical Chemistry

This compound is utilized as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC). Its presence as a metabolite of flurbiprofen allows researchers to study drug metabolism and pharmacokinetics effectively.

Analytical Method Development

A validated HPLC-MS/MS method was developed for the simultaneous determination of flurbiprofen and this compound in human plasma. This method demonstrated improved sensitivity and accuracy compared to previous techniques, making it invaluable for pharmacokinetic studies .

Industrial Applications

In pharmaceutical development, this compound serves as a chiral building block for synthesizing more complex molecules. Its unique properties make it an attractive candidate for developing new therapeutics aimed at treating inflammatory conditions.

Table: Comparison of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibits COX-2 effectively; enhances binding affinity |

| Biological Research | Modulation of cellular signaling | Affects phospholipase A2 translocation |

| Analytical Chemistry | Reference standard in HPLC | Improved sensitivity in pharmacokinetic studies |

| Industrial Development | Chiral building block | Useful in synthesizing new pharmaceuticals |

Mechanism of Action

The mechanism of action of (S)-4’-Hydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The hydroxyl group at the 4’ position enhances the binding affinity and selectivity of the compound for COX-2, leading to its potent anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs and Metabolic Pathways

Table 1: Key Pharmacokinetic and Metabolic Properties

Key Observations :

Inhibition and Drug Interaction Profiles

Table 2: Inhibitory Effects on CYP2C9 Activity

Key Observations :

Unique Advantages of this compound

Genotype-Phenotype Correlation: CYP2C9 genotype strongly predicts this compound formation clearance (r² = 0.89), outperforming probes like tolbutamide .

Low Interference : Minimal glucuronidation interference due to acid hydrolysis protocols .

Clinical Utility: Validated in genotype-guided dosing studies for NSAIDs and anticoagulants .

Biological Activity

(S)-4'-Hydroxyflurbiprofen is a significant metabolite of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its therapeutic application and pharmacokinetics. This article presents a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and relevant case studies.

Metabolism and Pharmacokinetics

This compound is primarily formed through the hydroxylation of flurbiprofen, a process catalyzed by cytochrome P450 enzymes, particularly CYP2C9. This metabolic pathway is critical as it influences both the efficacy and safety profiles of flurbiprofen and its metabolites.

Key Metabolic Pathways

- Enzymatic Conversion : Flurbiprofen is metabolized mainly by CYP2C9, which facilitates the conversion to this compound. Other cytochrome P450 isoforms do not significantly participate in this process at physiological concentrations .

- Glucuronidation : Following hydroxylation, both flurbiprofen and its hydroxy metabolite undergo glucuronidation predominantly via UGT2B7, which aids in their elimination from the body .

Biological Activities

This compound exhibits several biological activities similar to its parent compound, flurbiprofen:

- Anti-inflammatory Effects : In vitro studies have shown that this compound retains some anti-inflammatory activity, although it is significantly lower than that of flurbiprofen itself. This reduced activity may limit its therapeutic use in inflammatory conditions .

- Cyclooxygenase Inhibition : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by converting arachidonic acid into prostaglandins .

Comparative Biological Activity Table

| Activity | Flurbiprofen | This compound |

|---|---|---|

| Anti-inflammatory | High | Low |

| COX-1 Inhibition | Moderate | Low |

| COX-2 Inhibition | Moderate | Low |

| Gastrointestinal Toxicity Risk | Moderate | Lower |

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

- In Vivo Studies : Research indicates that this compound shows minimal anti-inflammatory effects in animal models compared to flurbiprofen. This suggests that while it may contribute to the overall pharmacological profile of flurbiprofen, it does not serve as an effective standalone anti-inflammatory agent .

- Pharmacokinetic Studies : A study highlighted that the elimination half-lives of R- and S-flurbiprofen are similar, approximately 4.7 hours for R-flurbiprofen and 5.7 hours for S-flurbiprofen. The pharmacokinetic properties remain consistent across different populations, including geriatric patients and those with hepatic insufficiency .

- Safety Profile : The safety profile of this compound appears favorable compared to other NSAIDs, with a lower incidence of gastrointestinal side effects attributed to its reduced COX inhibition capacity .

Q & A

Basic Research Questions

Q. What validated analytical methods are used to quantify (S)-4'-Hydroxyflurbiprofen in biological samples?

- Answer : Reverse-phase HPLC with fluorescence detection is a standard method. The mobile phase typically combines 20 mM dibasic potassium phosphate (pH 7.4) and acetonitrile (50:50 v/v) on a C18 column, with fluorescence detection at 280 nm (excitation) and 310 nm (emission). Retention times for this compound and internal standards are critical for specificity . For higher sensitivity, UPLC-MS/MS with stable isotope dilution (SID) is recommended, particularly for multi-metabolite assays like the "Pittsburgh Cocktail" .

Q. How is this compound synthesized, and what purity standards are required for research use?

- Answer : this compound is synthesized via stereoselective hydroxylation of flurbiprofen using CYP2C9 enzymes. Impurities (e.g., glucuronide conjugates, structural isomers) must be controlled using certified reference materials (CRMs). Purity thresholds for pharmaceutical analysis require ≥98% by HPLC, validated against pharmacopeial standards (e.g., USP, EP) .

Q. What are the primary applications of this compound in metabolic studies?

- Answer : It serves as a probe metabolite for CYP2C9 phenotyping. Researchers quantify its formation rate in urine or plasma to assess enzyme activity, particularly in genotype-phenotype correlation studies. Glucuronidation and acyl migration of metabolites necessitate stabilization with acidic buffers during sample processing .

Advanced Research Questions

Q. How should researchers design experiments to evaluate CYP2C9 inhibition using this compound?

- Answer : Use a crossover design with genotype-stratified cohorts (e.g., CYP2C9*1/*1, *1/*3). Measure metabolite formation clearance (CLf,m) via 24-hour urinary excretion. Statistical power calculations (e.g., ANOVA with Holm-Sidak correction) should account for ≥30% inhibition differences between genotypes. Nonlinear mixed-effects modeling (e.g., NONMEM) integrates pharmacokinetic and interaction submodels .

Q. What computational and experimental methods resolve discrepancies in this compound metabolic ratios?

- Answer : Contradictions between in vitro (microsomal assays) and in vivo data often arise from enzyme immobilization efficiency or glucuronide instability. Validate immobilized CYP2C9 activity via gold-thiolate self-assembled monolayers (SAMs) and SPR platforms . For computational reconciliation, apply Rowland-Matin equations to model clearance as a function of genotype and inhibitor concentration .

Q. How can researchers optimize enzyme immobilization for reproducible CYP2C9 activity assays?

- Answer : Use gold-OT/MUA chips for SAM preparation. Ensure monolayer integrity via contact angle measurements. Immobilize CYP2C9 using carbodiimide crosslinkers, and validate activity with flurbiprofen incubation (37°C, NADPH cofactor). Monitor metabolite yield via HPLC with internal standardization to correct for batch variability .

Data Analysis & Ethical Considerations

Q. What statistical approaches are recommended for genotype-dependent pharmacokinetic variability studies?

- Answer : Log-transform pharmacokinetic parameters (AUC, CL/F) to normalize distributions. Use repeated-measures ANOVA for time-series data. For non-normal distributions (e.g., Tmax), apply Friedman tests with Tukey-Kramer post-hoc analysis. Report effect sizes and confidence intervals to address small sample limitations in genotype subgroups .

Q. How should researchers address ethical and reproducibility concerns in open-data initiatives for metabolite studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.